4-chloro-N-(4-fluorobenzyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide
Description
Synthesis Analysis
The synthesis of similar sulfonamide compounds typically involves multi-step chemical reactions, where benzenesulfonamide compounds containing piperazine heterocycles are synthesized through procedures involving density functional theory (DFT) optimizations to ascertain their molecular structures and potential pharmacological activities (Xiao et al., 2022).
Molecular Structure Analysis
The molecular structure of sulfonamide compounds, including those similar to our compound of interest, is often determined using techniques like X-ray crystallography, FT-IR, NMR, and DFT calculations. These analyses reveal the bond lengths, bond angles, and overall geometry of the molecules. For instance, investigations into related compounds have shown detailed molecular structures through crystallographic studies, helping to understand the spatial arrangement and electronic distribution within the molecule (Suchetan et al., 2015).
Chemical Reactions and Properties
The chemical reactivity and properties of sulfonamides like our subject can be explored through their synthesis pathways, reactivity with other chemical entities, and theoretical studies predicting their behavior in various chemical environments. The interaction of these compounds with biological targets can also shed light on their potential pharmacological activities, although this aspect is outside our current focus.
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and crystal structure, can be determined experimentally. The crystal structure analysis provides insights into the molecular packing, intermolecular interactions, and stability of the compound in solid form. Techniques such as Hirshfeld surface analysis and 2D fingerprint plots are useful tools in this regard, offering a quantitative way to evaluate the interactions within the crystal lattice (Rodrigues et al., 2015).
properties
IUPAC Name |
4-chloro-N-[(4-fluorophenyl)methyl]-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClFN3O3S/c1-23-10-12-24(13-11-23)20(26)15-25(14-16-2-6-18(22)7-3-16)29(27,28)19-8-4-17(21)5-9-19/h2-9H,10-15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MILZUNYQQBKESR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)CN(CC2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClFN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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